Phaselic acid

描述

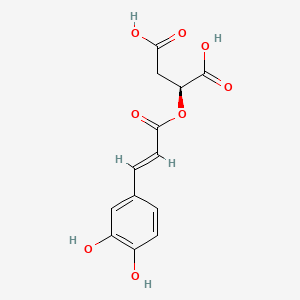

Structure

3D Structure

属性

CAS 编号 |

53755-04-7 |

|---|---|

分子式 |

C13H12O8 |

分子量 |

296.23 g/mol |

IUPAC 名称 |

(2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid |

InChI |

InChI=1S/C13H12O8/c14-8-3-1-7(5-9(8)15)2-4-12(18)21-10(13(19)20)6-11(16)17/h1-5,10,14-15H,6H2,(H,16,17)(H,19,20)/b4-2+/t10-/m0/s1 |

InChI 键 |

PMKQSEYPLQIEAY-DUXPYHPUSA-N |

SMILES |

C1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O |

手性 SMILES |

C1=CC(=C(C=C1/C=C/C(=O)OC(CC(=O)O)C(=O)O)O)O |

规范 SMILES |

C1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O |

同义词 |

caffeoylmalic acid |

产品来源 |

United States |

Occurrence and Distribution of Phaselic Acid in Biological Systems

Natural Abundance of Phaselic Acid in Plant Species

This compound has been identified in several plant families, with notable concentrations in the Leguminosae and Brassicaceae families.

Red clover (Trifolium pratense) is a significant source of this compound, where it accumulates to high levels in the leaves. researchgate.netoup.com The concentration of this compound in red clover leaves can range from 5 to 15 mmol/kg fresh weight (FW). researchgate.netnih.govresearchgate.netresearchgate.net In some instances, levels can reach up to 1-2% of the dry matter. nih.gov Specifically, the this compound content in red clover leaves has been measured at approximately 4 µmol g⁻¹ fresh weight. nih.gov Another study reported accumulations of over 5 mmol kg⁻¹ fresh weight. nih.gov The presence of this compound in red clover is crucial for a natural system that helps prevent protein degradation after harvesting. researchgate.netnih.gov This protective mechanism is attributed to the oxidation of this compound by the enzyme polyphenol oxidase (PPO) upon tissue damage. nih.gov

This compound, originally named for its discovery in the common bean (Phaseolus vulgaris), is also present in this legume. tandfonline.compeerj.com While it is a known constituent, the specific concentrations in common bean are not as extensively documented as in red clover. hmdb.ca The biosynthesis of this compound in common bean involves a hydroxycinnamoyl-CoA:malate (B86768) hydroxycinnamoyl transferase. nih.gov

This compound has been detected in the Brassicaceae family, notably in radish (Raphanus sativus). researchgate.nethmdb.canaturalproducts.netfoodb.ca In radish, the cotyledons, leaves, and inflorescences have been examined for their content of hydroxylated cinnamic acid malate esters, including this compound. researchgate.net

This compound in Phaseolus vulgaris (Common Bean)

Tissue-Specific Accumulation Patterns of this compound in Plants

The accumulation of this compound varies within different tissues of a plant. In red clover, leaves are the primary site of high accumulation. researchgate.netoup.comnih.gov The concentration of this compound is significantly higher in leaves compared to stems. nih.gov For instance, the transferase activity leading to this compound synthesis is more than three times higher in red clover leaves than in stems, which corresponds to the higher accumulation of the compound in the leaves. nih.gov In contrast, some engineered alfalfa plants have shown higher levels of caffeoyl-malate (this compound) in the stems relative to the leaves. researchgate.net Studies in chicory have also shown that the distribution of related phenolic compounds is related to leaf age, with different concentrations in young, intermediate, and old leaves. core.ac.uk

Environmental and Genotypic Influences on this compound Levels

Both the genetic makeup of a plant and its growing environment can influence the levels of this compound. There are indications that clovamide levels, a related compound, are influenced by genotype and environment. researchgate.netnih.govfrontiersin.org This suggests that similar influences may affect this compound concentrations. For example, silencing of the HCT2 gene in red clover, which is involved in this compound biosynthesis, leads to a significant reduction in its accumulation. oup.com In some HCT2-silenced plants, this compound levels were reduced to less than 5% of that in wild-type controls. oup.com This demonstrates a strong genetic control over its production. oup.com Furthermore, environmental factors and developmental stages can affect the expression of genes involved in the phenylpropanoid pathway, which produces precursors for this compound. cas.cz For instance, cold acclimation had a minor effect on the abundance of most phenolic compounds in red clover crowns. unit.no

Table 1: Concentration of this compound in Trifolium pratense (Red Clover) Leaves

| Concentration Range | Fresh Weight (FW) / Dry Matter (DM) | Reference(s) |

| 5-15 mmol/kg | FW | researchgate.netnih.govresearchgate.netresearchgate.net |

| >5 mmol/kg | FW | nih.gov |

| ~4 µmol/g | FW | nih.gov |

| up to 1-2% | DM | nih.gov |

Biosynthesis of Phaselic Acid: Pathways and Enzymatic Mechanisms

Primary Precursors and Metabolic Intermediates

The synthesis of phaselic acid begins with primary metabolites that are channeled into the phenylpropanoid pathway.

The journey to this compound begins with the aromatic amino acid L-phenylalanine. mdpi.comresearchgate.net Phenylalanine serves as the initial precursor for the entire phenylpropanoid pathway. biorxiv.orgnih.gov Through a series of enzymatic steps, phenylalanine is converted into p-coumaroyl-CoA, a central intermediate from which numerous secondary metabolites, including this compound, are derived. oup.comnih.gov This initial sequence of reactions is often referred to as the core of phenylpropanoid metabolism. oup.com

Once p-coumaroyl-CoA is formed, it stands at a critical branch point. oup.com For the synthesis of this compound, which is a caffeic acid ester, p-coumaroyl-CoA must be converted to caffeoyl-CoA. researchgate.netnih.gov This conversion is a hydroxylation reaction. One proposed pathway involves the transfer of the p-coumaroyl group from CoA to a carrier molecule like shikimate or quinate by the enzyme hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT). nih.govpnas.org The resulting p-coumaroyl-shikimate is then hydroxylated at the 3' position by p-coumarate 3'-hydroxylase (C3'H), a cytochrome P450 enzyme, to form caffeoyl-shikimate. nih.govpnas.org The HCT enzyme can then catalyze the reverse reaction, converting caffeoyl-shikimate back to caffeoyl-CoA. oup.compnas.org

The final step in the biosynthesis of this compound is the esterification of caffeic acid (as its activated CoA thioester) with malic acid. oup.comnih.gov In this reaction, L-malic acid acts as the acyl acceptor, receiving the caffeoyl group from caffeoyl-CoA. nih.govnih.gov This crucial reaction is catalyzed by a specific transferase enzyme, leading to the formation of 2-O-caffeoyl-L-malate, also known as this compound. oup.comnih.gov

Interconversion of p-Coumaroyl-CoA and Caffeoyl-CoA

Enzymology of this compound Synthesis

The biosynthesis of this compound is governed by a series of specific enzymes that catalyze each step of the pathway.

The initial conversion of phenylalanine to p-coumaroyl-CoA is a three-step process catalyzed by a well-characterized enzyme complex:

Phenylalanine Ammonia (B1221849) Lyase (PAL): This enzyme catalyzes the first committed step in the phenylpropanoid pathway, deaminating L-phenylalanine to form trans-cinnamic acid and ammonia. researchgate.netwikipedia.orgmdpi.com PAL is a key regulatory point, linking primary metabolism (amino acid synthesis) to secondary metabolism. mdpi.com

Cinnamate (B1238496) 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H catalyzes the hydroxylation of trans-cinnamic acid at the para-position (C4) of the aromatic ring to produce p-coumaric acid. nih.govmdpi.comuniprot.org This is the first oxidative step in the pathway. uniprot.org

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A (CoA) to form p-coumaroyl-CoA. uniprot.orgnih.gov This reaction requires ATP and proceeds via a two-step mechanism involving an acyl-AMP intermediate. uniprot.orgbiorxiv.org 4CL sits (B43327) at a major metabolic fork, directing the flow of phenylpropanoid intermediates into various downstream pathways, such as flavonoid or lignin (B12514952) biosynthesis. mdpi.compnas.org

| Enzyme | Abbreviation | Function | EC Number |

| Phenylalanine Ammonia Lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. | 4.3.1.24 |

| Cinnamate 4-Hydroxylase | C4H | Converts trans-cinnamic acid to p-coumaric acid. | 1.14.14.91 |

| 4-Coumarate:CoA Ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA. | 6.2.1.12 |

The final and defining step in this compound biosynthesis is catalyzed by Hydroxycinnamoyl-CoA:Malate (B86768) Hydroxycinnamoyl Transferase (HMT), an enzyme also referred to as HCT2. nih.govnih.gov This enzyme belongs to the BAHD family of acyl-CoA transferases. nih.govfrontiersin.org HMT specifically facilitates the transfer of the hydroxycinnamoyl moiety from its CoA thioester to L-malic acid. oup.comnih.govnih.gov While the enzyme can use both p-coumaroyl-CoA and caffeoyl-CoA as substrates in vitro, its role in vivo is crucial for the accumulation of this compound in plants like red clover. nih.govnih.gov Studies involving the silencing of the HCT2 gene in red clover showed a dramatic reduction in this compound levels, confirming the enzyme's critical role in this biosynthetic pathway. nih.govresearchgate.net This enzyme is distinct from other hydroxycinnamoyl transferases, such as HCT, which primarily uses shikimate as an acyl acceptor. nih.govresearchgate.net

Hydroxycinnamoyl-CoA:Malate Hydroxycinnamoyl Transferase (HMT/HCT2)

Characterization of HMT/HCT2 Activity and Substrate Specificity

The enzyme central to this compound biosynthesis in species like red clover (Trifolium pratense) is a hydroxycinnamoyl-CoA:malate hydroxycinnamoyl transferase (HMT), which was previously also referred to as HCT2. nih.govoup.com This enzyme belongs to the BAHD family of acyl-CoA transferases, which are known for transferring acyl groups from Coenzyme A (CoA) thioesters to form esters or amides. researchgate.net HMT/HCT2 specifically catalyzes the transfer of a hydroxycinnamoyl group from its CoA derivative to L-malic acid. nih.govnih.gov

In vitro activity assays of the HMT/HCT2 protein, expressed in Escherichia coli, have demonstrated its function. nih.gov The enzyme is capable of using several hydroxycinnamoyl-CoA donors, including p-coumaroyl-CoA, caffeoyl-CoA, and feruloyl-CoA, and transferring the respective acyl group to malate. nih.govresearchgate.net This activity confirms its direct role in the synthesis of hydroxycinnamoyl-malate esters. researchgate.net While it can utilize multiple acyl donors, its efficiency with each varies, indicating a specific substrate preference under tested conditions. nih.gov The identification and characterization of HMT/HCT2 have been a critical step in elucidating the biosynthetic pathway of this compound, distinguishing it from other known hydroxycinnamoyl transferases. usda.gov

Kinetic Analyses of HMT/HCT2 in this compound Synthesis

Kinetic studies of red clover HMT/HCT2 have provided detailed insights into its catalytic efficiency and substrate preferences. researchgate.net Although the enzyme displays similar Michaelis-Menten constants (KM) for caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA, its maximum reaction velocity (Vmax) differs significantly among these substrates. nih.gov The Vmax values for p-coumaroyl-CoA and feruloyl-CoA are eight and six times higher, respectively, than for caffeoyl-CoA. nih.gov This suggests that while the enzyme has a similar affinity for these substrates, it can convert p-coumaroyl and feruloyl moieties to their corresponding malate esters much more rapidly than it can convert the caffeoyl moiety to this compound. nih.govresearchgate.net

This kinetic profile is consistent with observations in transgenic alfalfa engineered to express the red clover HMT/HCT2 gene. These plants accumulate mainly p-coumaroyl-malate and feruloyl-malate, with lower levels of caffeoyl-malate (this compound), reflecting the enzyme's kinetic favoritism for p-coumaroyl-CoA and feruloyl-CoA in vitro. nih.gov The reverse reaction, transferring the hydroxycinnamoyl group from malate back to CoA, was observed with p-coumaroyl-malate but not with this compound, further defining the enzyme's catalytic behavior. researchgate.net

| Acyl-CoA Donor | Acyl Acceptor | KM (µM) | Vmax (Relative Value) | Catalytic Efficiency (Vmax/KM) |

|---|---|---|---|---|

| p-Coumaroyl-CoA | L-Malate | Similar to others | 8 | Highest |

| Caffeoyl-CoA | L-Malate | Similar to others | 1 | Lowest |

| Feruloyl-CoA | L-Malate | Similar to others | 6 | High |

Distinction from Shikimate O-Hydroxycinnamoyl Transferases (HCT1)

In red clover, another hydroxycinnamoyl transferase, designated HCT1, exists alongside HMT/HCT2. nih.gov However, these two enzymes have distinct roles, substrate specificities, and expression patterns. HCT1 shares over 75% amino acid identity with well-characterized shikimate O-hydroxycinnamoyl transferases involved in monolignol biosynthesis in other plants. usda.gov In contrast, HMT/HCT2 shares only 34% amino acid sequence identity with HCT1. nih.govusda.gov

The functional divergence is clear from their substrate acceptance:

HCT1 transfers p-coumaroyl and caffeoyl moieties from their CoA thiolesters to shikimate , but not to malate. nih.govresearchgate.net

HMT/HCT2 transfers these same acyl groups to malate , but not to shikimate. nih.govresearchgate.net

This strict substrate specificity indicates that HCT1 is involved in the general phenylpropanoid pathway leading to lignin, while HMT/HCT2 is a specialized enzyme for the biosynthesis of hydroxycinnamoyl-malate esters like this compound. nih.govusda.gov This is further supported by their gene expression patterns. HCT1 mRNA is found at four-fold higher levels in stems than in leaves, consistent with a role in lignification. Conversely, HMT/HCT2 mRNA accumulates to ten-fold higher levels in leaves, the primary site of this compound accumulation. nih.govresearchgate.net

Potential Roles of p-Coumarate 3′-Hydroxylase (C3′H) in Hydroxylation

The enzyme p-coumarate 3′-hydroxylase (C3′H) is a critical cytochrome P450 monooxygenase (from the CYP98A family) in the phenylpropanoid pathway. nih.govfrontiersin.org Its primary function is to catalyze the 3'-hydroxylation of p-coumaroyl esters, converting a p-coumaroyl moiety into a caffeoyl moiety. nih.govuniprot.org This step is essential for producing the precursors for caffeic acid derivatives, as well as for guaiacyl and syringyl lignin units. nih.govnih.gov

Initially, one proposed pathway for this compound biosynthesis involved the HMT/HCT2-mediated transfer of a p-coumaroyl group to malate, followed by the hydroxylation of the resulting p-coumaroyl-malate by C3′H to form this compound. nih.govoup.com However, research has shown this pathway to be unlikely. nih.gov Studies using a C3'H from red clover (CYP98A44) expressed in yeast demonstrated that while the enzyme could efficiently hydroxylate p-coumaroyl-shikimate, it was incapable of hydroxylating p-coumaroyl-malate. nih.govoup.com This crucial finding indicates that this compound is not formed by the direct hydroxylation of its p-coumaroyl precursor. Instead, the caffeoyl moiety must be formed prior to its transfer to malic acid. nih.gov

Involvement of O-Methyltransferases (CCOMT, COMT) in Related Pathways

While not directly involved in synthesizing this compound, O-methyltransferases play a significant role in the broader metabolic network, influencing the availability of precursors. researchgate.net Two key enzymes are Caffeoyl-CoA O-methyltransferase (CCOMT) and Caffeic acid O-methyltransferase (COMT). oup.comnih.gov These enzymes catalyze the methylation of the 3-hydroxyl group on the caffeoyl moiety, converting it to a feruloyl moiety. nih.govcdnsciencepub.com

CCOMT acts on caffeoyl-CoA to produce feruloyl-CoA. cdnsciencepub.com This feruloyl-CoA can then be used by HMT/HCT2 to produce feruloyl-malate, a compound that often accumulates in plants expressing HMT. nih.gov Silencing the endogenous CCOMT gene in alfalfa expressing HMT led to a significant increase in this compound accumulation, likely by increasing the intracellular pool of its direct precursor, caffeoyl-CoA. nih.gov

COMT can methylate free caffeic acid and caffeoyl-CoA. nih.govfrontiersin.org However, experiments have shown that COMT is unable to directly methylate the caffeoyl moiety once it is esterified to malate, meaning it cannot convert this compound into feruloyl-malate. nih.govresearchgate.net

The activity of these methyltransferases determines the flux of precursors toward different hydroxycinnamic acid derivatives, thereby influencing the relative accumulation of this compound versus feruloyl-malate. nih.govnih.gov

Proposed Biosynthetic Pathways of this compound

Two main pathways for this compound biosynthesis were initially considered. nih.govoup.com One pathway involved the creation of p-coumaroyl-malate by HMT/HCT2, followed by hydroxylation by C3'H. nih.gov However, as established, the red clover C3'H enzyme cannot use p-coumaroyl-malate as a substrate, making this pathway inviable. nih.govoup.com

Direct Caffeoyl Transfer Pathway

The currently accepted model for this compound biosynthesis is the direct caffeoyl transfer pathway. nih.gov This pathway posits that the caffeoyl moiety is synthesized before its transfer to malic acid. oup.com The steps are as follows:

Phenylalanine is converted through the general phenylpropanoid pathway to p-coumaroyl-CoA. researchgate.netmdpi.com

A shikimate O-hydroxycinnamoyl transferase (HCT1) transfers the p-coumaroyl group to shikimate, forming p-coumaroyl-shikimate. nih.govoup.com

The p-coumaroyl-shikimate intermediate is then hydroxylated at the 3' position by p-coumarate 3'-hydroxylase (C3'H) to produce caffeoyl-shikimate. nih.govoup.com

The caffeoyl moiety is then released from shikimate and ligated to Coenzyme A, forming caffeoyl-CoA. This step can be catalyzed by the reverse reaction of HCT1. nih.gov

Finally, the specialized hydroxycinnamoyl-CoA:malate hydroxycinnamoyl transferase (HMT/HCT2) transfers the caffeoyl group from caffeoyl-CoA directly to L-malic acid, yielding this compound. nih.govnih.gov

This pathway is supported by the known substrate specificities of the involved enzymes, particularly the inability of C3'H to act on p-coumaroyl-malate and the distinct functions of HCT1 and HMT/HCT2. nih.govoup.com

Hydroxylation of p-Coumaroyl-Malate Pathway

A significant hypothesis in the biosynthesis of this compound involves the direct hydroxylation of a precursor ester, 2-O-(p-coumaroyl)-L-malate. This proposed pathway is predicated on two principal enzymatic steps: first, the esterification of p-coumaroyl-CoA with malate to form p-coumaroyl-malate, and second, the subsequent hydroxylation of this intermediate at the 3'-position of the phenolic ring to yield this compound. nih.govnih.gov The central enzyme for this second step is p-coumarate 3'-hydroxylase (C3'H), a cytochrome P450-dependent monooxygenase. nih.govpnas.org

The feasibility of this pathway has been a subject of detailed investigation, particularly in red clover (Trifolium pratense), a plant known to accumulate significant quantities of this compound. nih.govresearchgate.net Research into this pathway has focused on identifying and characterizing a C3'H enzyme capable of using p-coumaroyl-malate as a substrate. nih.govresearchgate.net

Research Findings and Enzymatic Specificity

Studies have successfully identified and cloned a C3'H gene from red clover, designated as CYP98A44. nih.govresearchgate.net This enzyme shares high amino acid sequence identity with C3'H proteins from other plants, such as Medicago truncatula and Arabidopsis thaliana, which are known to be involved in monolignol biosynthesis. nih.gov The expression of CYP98A44 mRNA has been detected in various tissues of red clover, including stems, flowers, and leaves. nih.gov

To determine its role in the this compound biosynthesis, the CYP98A44 enzyme was expressed in Saccharomyces cerevisiae (yeast), and its substrate specificity was rigorously tested. The crucial finding from these enzymatic assays was that while CYP98A44 effectively hydroxylated p-coumaroyl-shikimate, it showed no detectable activity towards p-coumaroyl-malate. nih.govresearchgate.net

This result indicates that the direct hydroxylation of p-coumaroyl-malate is not a viable pathway for this compound biosynthesis in red clover, as the key enzyme, C3'H (CYP98A44), does not recognize p-coumaroyl-malate as a substrate. nih.gov The high efficiency with which the enzyme hydroxylates p-coumaroyl-shikimate suggests that the biosynthesis of the caffeoyl moiety required for this compound occurs earlier in the phenylpropanoid pathway, prior to the esterification with malate. nih.govpnas.org Therefore, the prevailing evidence points towards an alternative pathway where caffeoyl-CoA is first synthesized (via the hydroxylation of p-coumaroyl-shikimate) and then transferred to malate by a hydroxycinnamoyl transferase (HCT). nih.govoup.com

While the direct hydroxylation of p-coumaroyl-malate is considered unlikely in red clover, the possibility that a different, yet-to-be-discovered C3'H capable of this reaction exists cannot be entirely ruled out. nih.gov However, current research strongly disfavors this pathway as the primary route to this compound accumulation.

Table 1: Substrate Specificity of Red Clover p-Coumarate 3'-Hydroxylase (CYP98A44)

| Substrate | Enzyme Source | Hydroxylation Activity | Implication for this compound Biosynthesis |

| p-Coumaroyl-shikimate | Recombinant CYP98A44 from Saccharomyces cerevisiae | Yes | Supports the pathway where the caffeoyl moiety is formed before transfer to malate. nih.gov |

| p-Coumaroyl-malate | Recombinant CYP98A44 from Saccharomyces cerevisiae | No | Indicates that the direct hydroxylation of p-coumaroyl-malate to form this compound is not catalyzed by this enzyme in red clover. nih.govresearchgate.net |

Biological Significance and Physiological Roles of Phaselic Acid in Plants

Role of Phaselic Acid in Plant Defense Mechanisms

Plants have developed intricate defense systems to cope with a variety of environmental threats. This compound is a key secondary metabolite involved in these defense responses, contributing to the plant's resilience against both living organisms and non-living environmental challenges. researchgate.netnih.gov

Contribution to Biotic Stress Resistance (e.g., Pathogens, Herbivory)

This compound is presumed to play a role in protecting plants against biotic stresses such as herbivory and pathogens. nih.govfrontiersin.orgresearchgate.net The accumulation of hydroxycinnamoyl esters and amides, including this compound, in plant tissues is a defense strategy. nih.govfrontiersin.orgresearchgate.net When plant tissue is damaged by herbivores or pathogens, cellular compartmentalization is disrupted. This brings this compound, typically stored in the vacuole, into contact with polyphenol oxidase (PPO) enzymes located in the chloroplasts. scirp.orgscirp.orgoup.com The resulting oxidation of this compound produces highly reactive o-quinones. frontiersin.orgscirp.org These quinones can then react with proteins, reducing the nutritional value of the plant tissue for herbivores and potentially inhibiting pathogen growth. oup.comresearchgate.net This mechanism is part of a broader chemical defense system in plants that includes a variety of secondary metabolites. researchgate.net The phytohormone salicylic (B10762653) acid is also a key regulator of plant defense responses against biotic stressors. maxapress.commaxapress.com

Involvement in Abiotic Stress Responses (e.g., UV Radiation)

This compound is also involved in protecting plants from abiotic stresses, most notably UV radiation. nih.govfrontiersin.orgusda.gov Plants synthesize and accumulate phenolic compounds like this compound to absorb harmful UV-B radiation and protect their tissues from damage. nih.govmnhn.frfrontiersin.org The accumulation of such compounds is a common plant response to various abiotic stresses, including low temperatures and drought. nih.gov Studies on the aquatic liverwort Jungermannia exsertifolia subsp. cordifolia have shown that while some UV-absorbing compounds increase in response to UV radiation, this compound levels can decrease in certain parts of the plant under UV stress, suggesting a complex regulatory mechanism. mnhn.fr However, in other instances, cadmium stress was found to increase the concentration of trans-phaselic acid. researchgate.net This indicates that the response of this compound to abiotic stress can be specific to the type of stressor and the plant species. The accumulation of hydroxycinnamic acid derivatives, in general, is recognized as a protective mechanism against a range of environmental stressors. mnhn.fr

Modulation of Post-Harvest Protein Metabolism in Forage Crops

The interaction between this compound and polyphenol oxidase has significant implications for the preservation of protein in forage crops after harvesting, particularly during the ensiling process. This has a direct impact on the nutritional quality of animal feed and the efficiency of nitrogen use in livestock production. researchgate.netresearchgate.netnih.gov

Interaction with Endogenous Polyphenol Oxidase (PPO) Systems

Forage crops like red clover (Trifolium pratense) contain high levels of both this compound and PPO. nih.govfrontiersin.orgresearchgate.netscirp.org In intact plant cells, these two components are kept separate. scirp.orgscirp.org However, when the plant is harvested and the tissue is damaged, the cell structure breaks down, allowing the vacuolar this compound to mix with the chloroplastic PPO. frontiersin.orgresearchgate.netscirp.orgscirp.org This initiates an enzymatic oxidation reaction. scirp.orgscirp.org The presence of both o-diphenols like this compound and active PPO is positively correlated with lower rates of proteolysis in red clover. scirp.orgscirp.org In contrast, forages like alfalfa (Medicago sativa) lack significant levels of both foliar PPO and its o-diphenol substrates, leading to substantial protein degradation after harvest. researchgate.netnih.gov

Formation of o-Quinones and Subsequent Protein Interactions

The enzymatic oxidation of this compound by PPO results in the formation of highly reactive molecules called o-quinones. frontiersin.orgscirp.orgnih.gov These o-quinones are electrophilic and can readily react with nucleophilic sites on various cellular components, including amino acids and proteins. frontiersin.orgnih.gov The primary reaction occurs with the thiol group of cysteine and the α-amino groups of amino acids and peptides. nih.gov These reactions can lead to the formation of protein-phenolic complexes, which appear as brown pigments. scirp.orgscirp.org This process is responsible for the characteristic browning of damaged plant tissues. frontiersin.orgresearchgate.net

Impact on Protein Degradation Inhibition and Nitrogen Use Efficiency in Ruminant Production Systems

The formation of o-quinones and their subsequent interaction with proteins have a profound impact on protein metabolism in harvested forage. This interaction inhibits proteolysis, the breakdown of proteins into smaller peptides and amino acids, through a couple of proposed mechanisms. nih.govfrontiersin.org The quinones may directly inactivate endogenous plant proteases, or they can bind to other proteins, making them poorer substrates for these enzymes. nih.govfrontiersin.orgnih.gov

By preventing extensive protein degradation during storage, particularly in silage, the PPO-phaselic acid system helps to maintain a higher proportion of "true protein." nih.govfrontiersin.org This is crucial for ruminant nutrition, as animals like dairy cows utilize intact protein more efficiently than degraded protein products. nih.govfrontiersin.org When ruminants are fed diets high in degraded protein, a significant amount of nitrogen is excreted into the environment rather than being used for milk or meat production. nih.govfrontiersin.orgnih.gov Therefore, preserving forage protein through the action of this compound and PPO can improve nitrogen use efficiency in ruminant production systems, leading to economic benefits for farmers and reduced environmental nitrogen pollution. frontiersin.orgresearchgate.netresearchgate.netnih.gov Research has shown that the presence of PPO and its substrates can significantly reduce proteolysis in red clover silage compared to alfalfa silage. researchgate.net

Influence on Plant Development and Stress Regulation through Enzyme Activity Modulation

This compound, a phenolic compound predominantly found in legumes such as red clover (Trifolium pratense), plays a significant role in plant physiology, particularly in stress regulation, by modulating the activity of specific enzymes. nih.govresearchgate.net Its influence is most notably observed in its interaction with polyphenol oxidase (PPO) and the regulation of its own biosynthesis by enzymes like hydroxycinnamoyl-CoA:malate (B86768) hydroxycinnamoyl transferase (HCT2). nih.govnih.gov

The primary mechanism by which this compound exerts its influence is by acting as a key substrate for PPO. nih.gov This enzyme-substrate interaction is central to the plant's defense and post-harvest preservation systems. researchgate.netusda.gov Upon tissue damage, such as from herbivory or harvesting, the compartmentalization within plant cells is disrupted, allowing the chloroplastic PPO enzyme to come into contact with this compound, which is typically stored in the vacuole. scirp.orgscirp.org PPO catalyzes the oxidation of o-diphenols like this compound into highly reactive o-quinones. nih.govscirp.orgfrontiersin.org These quinones are responsible for the familiar browning of damaged plant tissues and play a crucial role in plant defense. oup.comfrontiersin.org They can form complexes with proteins, which reduces the nutritional value of the tissue for herbivores and can inhibit pathogen activity. frontiersin.orgfrontiersin.org This system is particularly important in forage crops like red clover, where the PPO-mediated oxidation of this compound helps prevent the proteolytic breakdown of protein during the ensiling process, thereby preserving its nutritional quality. researchgate.netusda.govoup.com

The concentration and availability of this compound are tightly regulated by the activity of biosynthetic enzymes. A key enzyme in this pathway is hydroxycinnamoyl-CoA:malate hydroxycinnamoyl transferase, also known as HCT2 or HMT. nih.govfrontiersin.orgoup.com HCT2 is responsible for synthesizing this compound by transferring a caffeoyl moiety from its coenzyme A (CoA) derivative to malic acid. nih.govoup.com Research has demonstrated that the expression level of the HCT2 gene directly correlates with the accumulation of this compound in the plant. nih.govoup.com

Studies utilizing RNA interference (RNAi) to silence the HCT2 gene in red clover have provided direct evidence of its crucial role. nih.govusda.gov In these genetically modified plants, a significant reduction in HCT2 mRNA levels led to a dramatic drop in the accumulation of both this compound and the related compound p-coumaroyl-malate, with levels falling to less than 5% of those in wild-type control plants. nih.govnih.govresearcher.life This biochemical change resulted in a clear and observable phenotype: a reduction in the browning of leaves after cutting, which confirms the link between HCT2 activity, this compound concentration, and the subsequent PPO-mediated stress response. nih.govnih.govoup.com

While the role of this compound in stress regulation is well-documented, its direct influence on plant development appears less pronounced. In the same studies where HCT2 was silenced and this compound levels were drastically reduced, the plants showed no obvious morphological or developmental defects. nih.gov This suggests that while essential for specific stress responses, this compound may not be a primary regulator of the plant's core developmental programs, or its role may be more subtle and not easily observed under standard growth conditions. The presence of PPO and its substrates has been noted in the developing squashed cell layer of nodules, hinting at a potential developmental role in that specific context. usda.gov

Data Tables

Table 1: Modulation of Enzyme Activity by this compound

| Enzyme | Plant Species | Substrate(s) | Effect/Role of Modulation |

|---|

Table 2: Research Findings on HCT2 Enzyme and this compound Accumulation

| Study/Method | Plant | Target Gene | Key Finding | Resulting Phenotype |

|---|

Chemical Synthesis and Stereochemical Aspects of Phaselic Acid

Enantioselective Synthesis of Phaselic Acidusda.govtandfonline.com

A key challenge in the synthesis of phaselic acid is the control of stereochemistry at the malic acid moiety to produce the desired enantiomer, either the naturally occurring (+)-(2S)-phaselic acid or its (-)-(2R)-enantiomer. tandfonline.com

A crucial step in this methodology is the activation of the protected caffeic acid. tandfonline.com Initial attempts to couple protected caffeic acid derivatives with protected malic acid enantiomers using standard coupling reagents proved to be inefficient. tandfonline.com The development of a novel caffeoyl acylation agent was pivotal to achieving the target esters in good and reproducible yields. tandfonline.com The synthetic sequence is designed to be scalable, providing a reliable method for producing either enantiomer of this compound for further research. usda.govtandfonline.com

To achieve the enantioselective synthesis, specific protected derivatives of caffeic acid and malic acid are employed. usda.govtandfonline.com The synthesis begins with the protection of the hydroxyl groups of caffeic acid as acetates, forming caffeic acid diacetate. tandfonline.com This intermediate is then converted into a previously unreported acetate-protected caffeic acid anhydride (B1165640). usda.govresearchgate.net The formation of this symmetric anhydride is mediated by triphosgene (B27547) in the presence of triethylamine. tandfonline.comacs.org

The coupling partners are enantiomerically pure derivatives of malic acid. tandfonline.com Both L-malic acid and D-malic acid are converted to their di-tert-butyl esters to protect the carboxylic acid functionalities. tandfonline.com The coupling of the acetate-protected caffeic acid anhydride with the appropriate di-tert-butyl malate (B86768) enantiomer yields the fully protected this compound. usda.govtandfonline.com The final step involves the sequential removal of the protecting groups. The tert-butyl esters are typically removed under acidic conditions, and the acetyl groups are removed by hydrolysis to afford the desired this compound enantiomer. usda.govresearchgate.net

Table 1: Key Reagents in the Enantioselective Synthesis of this compound

| Reagent/Intermediate | Purpose | Reference |

|---|---|---|

| Caffeic acid diacetate | Protected starting material for caffeic acid | usda.govtandfonline.com |

| Triphosgene | Reagent for anhydride formation | tandfonline.comacs.org |

| Acetate-protected caffeic acid anhydride | Key acylating agent | usda.govresearchgate.net |

| Di-tert-butyl L-malate | Protected L-malic acid derivative for (+)-phaselic acid synthesis | tandfonline.com |

Synthetic Methodologies for (+)- and (−)-Phaselic Acid

Enzymatic and Chemoenzymatic Synthesis Approaches for Phaselic Acidusda.govresearchgate.net

In plants like red clover (Trifolium pratense), the biosynthesis of this compound occurs through enzymatic pathways. nih.govnih.gov Understanding these pathways has opened avenues for enzymatic and chemoenzymatic synthesis strategies.

Research has identified that the formation of hydroxycinnamoyl esters, including this compound, can be mediated by enzymes from the BAHD family of acyltransferases. nih.gov In red clover, a specific hydroxycinnamoyl-CoA:malate hydroxycinnamoyl transferase (HMT), previously designated as HCT2, is responsible for the accumulation of this compound. researchgate.netnih.gov This enzyme catalyzes the transfer of a hydroxycinnamoyl moiety, such as a caffeoyl group, from its coenzyme A (CoA) thiolester to L-malic acid. nih.govnih.gov

The HMT enzyme from red clover can utilize both caffeoyl-CoA and p-coumaroyl-CoA as donors and transfers the acyl group to malic acid. nih.gov This finding suggests a direct enzymatic route to this compound and its p-coumaroyl analogue. nih.govnih.gov This contrasts with other proposed pathways, such as those in the Brassicaceae family, where a hydroxycinnamoyl-glucose ester serves as the acyl donor. nih.gov The identification and characterization of the HMT enzyme provide a basis for developing in vitro enzymatic or whole-cell chemoenzymatic systems for producing this compound. nih.gov

Table 2: Enzymes and Substrates in the Biosynthesis of this compound

| Enzyme/Protein | Substrate(s) | Product | Plant Source | Reference |

|---|---|---|---|---|

| Hydroxycinnamoyl-CoA:malate hydroxycinnamoyl transferase (HMT/HCT2) | Caffeoyl-CoA, L-Malic acid | (+)-(2S)-Phaselic acid | Red Clover (Trifolium pratense) | nih.govnih.gov |

Analytical Methodologies for Phaselic Acid Quantification and Characterization

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for isolating phaselic acid from complex mixtures of plant secondary metabolites. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most powerful and widely used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of this compound. Reversed-phase HPLC, utilizing a C18 column, is the most common approach. nih.govnih.gov The separation is typically achieved using a gradient mobile phase consisting of an aqueous solution with a weak acid, such as formic or acetic acid, and an organic solvent, usually acetonitrile (B52724) or methanol. nih.govnih.gov The acidic mobile phase is critical as it suppresses the ionization of this compound, which has a low pKa, leading to sharper peaks and improved separation from other compounds. biotage.com

Several studies have detailed specific HPLC methods for this compound analysis. For instance, phenolic extracts from red clover have been successfully analyzed using a C18 column with a two-solvent system of deionized water with 0.1% (v/v) formic acid (Solvent A) and acetonitrile (Solvent B). nih.gov The elution of compounds is monitored over a range of wavelengths (250–500 nm) using a UV/visible photodiode array (PDA) detector. nih.gov In some analyses, a single wavelength detector set at 270 nm has been used. scirp.org The retention time of this compound under specific HPLC conditions allows for its initial identification, which is then confirmed by other methods. scirp.org For example, in one method, trans-phaselic acid was identified with a specific retention time, distinct from other related compounds like p-coumaroyl-malate and clovamide. researchgate.net

Table 1: Exemplary HPLC Parameters for this compound Analysis

| Parameter | Value/Description | Source |

| Column | Shim-Pack XR-ODS II (C-18) 120Å, 100 × 2.0 mm, 2.2 µm | nih.gov |

| Mobile Phase A | Deionized water with 0.1% (v/v) formic acid | nih.gov |

| Mobile Phase B | Acetonitrile | nih.gov |

| Detection | UV/Visible Photodiode Array (PDA) Detector (250–500 nm) | nih.govresearchgate.net |

| Flow Rate | 0.8 mL/min | scirp.org |

| Temperature | 28°C | scirp.org |

Chiral HPLC analysis has also been employed to distinguish between the enantiomers of this compound. researchgate.net By comparing synthesized enantiomerically pure (2R)- and (2S)-phaselic acids, researchers were able to determine the specific configuration of the naturally occurring depside in different plant species. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it an invaluable tool for the unambiguous identification and quantification of this compound. nih.gov This technique is particularly useful for analyzing complex plant extracts where multiple compounds may have similar retention times in HPLC. nih.gov

In LC-MS analysis, the eluent from the HPLC column is introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio (m/z) is determined. For this compound, mass spectral analysis in negative ion mode typically shows a mass-to-charge ratio corresponding to the caffeoyl-malate ion. oup.comusda.gov Specifically, the expected m/z values for p-coumaroyl-malate and caffeoyl-malate (this compound) ions are 279.05 and 295.05, respectively. oup.comusda.gov The fragmentation pattern of the parent ion in tandem mass spectrometry (MS/MS) provides further structural confirmation. researchgate.net

LC-MS methods often utilize similar chromatographic conditions as standalone HPLC, with a reversed-phase column and a mobile phase containing a volatile acid like formic acid to ensure compatibility with the mass spectrometer. Derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to improve the analysis of short-chain fatty acids and related organic acids in LC-MS, although this is not always necessary for this compound itself. shimadzu.eu

Spectroscopic Identification and Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound's identity following chromatographic separation.

UV/Visible Photodiode Array Detection

UV/Visible photodiode array (PDA) detection is commonly coupled with HPLC systems and provides valuable information for the initial identification of this compound. nih.govoup.com this compound, being a hydroxycinnamic acid derivative, exhibits a characteristic UV absorption spectrum. researchgate.net The UV spectrum of this compound is similar to, but distinct from, that of caffeic acid. usda.gov Generally, hydroxycinnamic acids show a characteristic absorption band around 320 nm. researchgate.net The ability to acquire a full UV spectrum for each peak in a chromatogram allows for the differentiation of this compound from other co-eluting compounds with different spectral properties, such as flavonoids which have different absorption maxima. researchgate.net For instance, isoflavones are characterized by an absorbance maximum between 240-280 nm and a minor one at 300-380 nm. scirp.org The UV spectrum can also help distinguish between trans and cis isomers of hydroxycinnamic acid derivatives. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful tool for the definitive identification and structural characterization of this compound. oup.comusda.gov When coupled with liquid chromatography (LC-MS), it provides both the retention time and the mass-to-charge ratio of the compound. The mass of the this compound ion can be determined with high accuracy, confirming its elemental composition. oup.comusda.gov

Tandem mass spectrometry (MS/MS) is used to further confirm the structure by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.net The fragmentation pattern provides information about the different components of the molecule, such as the caffeoyl and malate (B86768) moieties. For example, mass spectral analysis of HCT2 reaction products gave mass-to-charge ratios of 279.05 for p-coumaroyl-malate and 295.05 for caffeoyl-malate, which matched the expected values. oup.comusda.gov

Quantification Methods and Reference Standards

Accurate quantification of this compound is crucial for many research applications. This is typically achieved using HPLC with UV detection or LC-MS. scirp.orgnih.gov The quantification relies on the generation of a calibration curve using a pure analytical reference standard of this compound. nih.gov The peak area of this compound in a sample is then compared to the calibration curve to determine its concentration. nih.gov

The availability of high-quality, pure reference standards is a critical and often limiting factor for accurate quantification. nih.gov In the absence of a commercially available standard, researchers have resorted to synthesizing this compound for use as a reference. nih.govresearchgate.net Both enantiomers of this compound, (+)- and (-)-phaselic acid, have been synthesized for use in chiral analyses. researchgate.net When a pure standard is not available, semi-quantification can be performed by comparing the signal of this compound to the calibration curve of a structurally similar compound, such as caffeic acid, and expressing the concentration as "equivalents" of that compound. scirp.org However, this approach is less accurate due to potential differences in the response factors of the two compounds. nih.gov

Application in Chemical Phenotyping and Process Control in Plant Systems

The quantification and characterization of this compound are pivotal in the fields of chemical phenotyping and the process control of plant-based materials, particularly in forage crops. Analytical methodologies provide the essential data to link the genetic makeup of a plant to its chemical characteristics (phenotype) and to monitor and control biochemical processes that determine the quality of agricultural products.

Chemical Phenotyping

Chemical phenotyping involves characterizing and differentiating plants based on their chemical profiles. The concentration of this compound serves as a significant biomarker for specific plant traits. A notable application is in the study of red clover (Trifolium pratense), where this compound accumulates in high concentrations in the leaves. researchgate.netnih.gov

Research involving the silencing of the HCT2 gene in red clover, which is crucial for this compound biosynthesis, has demonstrated a direct link between the gene's expression and the plant's chemical and physical phenotype. researchgate.netnih.gov Plants with silenced HCT2 exhibited a drastic reduction in this compound levels. researchgate.netnih.gov This chemical change resulted in easily observable phenotypes, such as reduced browning mediated by polyphenol oxidase (PPO) and decreased blue epidermal fluorescence under UV light. researchgate.netnih.gov The correlation between HCT2 mRNA levels and this compound content was significant and substantial, confirming that quantifying this compound is a reliable method for phenotyping these transgenic plants. researchgate.netnih.gov

The table below presents research findings on the impact of HCT2 gene silencing on the accumulation of this compound and p-coumaroyl-malate in red clover, illustrating the utility of these measurements in chemical phenotyping. nih.gov

Table 1: Hydroxycinnamoyl-Malate Ester Content in Wild-Type and HCT2-Silenced Red Clover

| Plant Line | Genotype | HCT2 mRNA Level (% of Wild-Type) | This compound Content (mmol/kg Fresh Weight) | p-Coumaroyl-malate Content (mmol/kg Fresh Weight) |

|---|---|---|---|---|

| Control 1 | Wild-Type | 100% | 4.4 - 6.9 | 0.7 - 2.7 |

| Control 2 | Wild-Type | 100% | 4.4 - 6.9 | 0.7 - 2.7 |

Data sourced from studies on HCT2 gene function in red clover. nih.gov

Process Control in Plant Systems

Process control in this context refers to managing and optimizing biochemical changes in plant matter, especially after harvesting, to preserve quality. This compound is a key component in a natural system that prevents the breakdown of protein in forage crops like red clover during harvest and storage for silage. researchgate.netresearchgate.net The process relies on the post-harvest oxidation of this compound, an o-diphenol, by the endogenous enzyme polyphenol oxidase (PPO). researchgate.netscirp.org This reaction is crucial for improving nitrogen use efficiency in ruminant production systems. nih.govresearchgate.net

A significant application of this understanding is in the genetic engineering of alfalfa (Medicago sativa), a major forage crop that naturally lacks both PPO and its necessary substrates like this compound, leading to significant protein loss after harvest. researchgate.net Research has focused on expressing the red clover gene HMT (also known as HCT2) in alfalfa to enable the production of this compound. researchgate.netfrontiersin.org In these engineered alfalfa plants, the accumulation of caffeoyl-malate (this compound) was sufficient to inhibit proteolysis in vitro when combined with PPO, demonstrating that the system for post-harvest protein protection can be successfully transferred to alfalfa. researchgate.net Monitoring the levels of this compound and related compounds is therefore essential for controlling the quality of these modified forages. nih.gov

The following table details the accumulation of this compound and other hydroxycinnamoyl-malate esters in the leaves and stems of transgenic alfalfa, showcasing the potential for process control through genetic modification.

Table 2: Accumulation of Hydroxycinnamoyl-Malate Esters in Transgenic Alfalfa

| Compound | Tissue | Maximum Accumulation (mmol/kg Fresh Weight) |

|---|---|---|

| Caffeoyl-malate (this compound) | Leaves | 2.16 |

| Caffeoyl-malate (this compound) | Stems | 8.37 |

| p-Coumaroyl-malate | Leaves | 2.08 |

| p-Coumaroyl-malate | Stems | 3.15 |

Data from research on engineering alfalfa for post-harvest protein preservation. researchgate.net

Furthermore, analytical techniques are used for the direct monitoring of reactions such as the enzymatic digestion of this compound in clover, which is a form of process and reaction control. julius-kuehn.de Studies have quantified the change in this compound concentration in red clover after cutting. For instance, in one harvest year, this compound levels decreased significantly between 0 and 24 hours after cutting, a change attributed to the binding of PPO-oxidized diphenols to proteins. scirp.org This monitoring allows for the control of the curing and silage processes.

The change in this compound concentration post-harvest is detailed in the table below.

Table 3: Post-Harvest Change in this compound Concentration in Red Clover (2004 Harvest)

| Time After Cutting | Change in this compound Concentration |

|---|---|

| 0 to 24 hours | Significant Decrease |

Data reflects findings from studies on phenolic profiles in red clover after cutting. scirp.org

Genetic Engineering and Metabolic Pathway Modulation for Phaselic Acid Production

Engineering for Enhanced Phaselic Acid Accumulation in Forage Crops

The primary goal of engineering forage crops to produce this compound is to improve post-harvest protein preservation. nih.govusda.gov Alfalfa, a widely cultivated forage, lacks the necessary components to prevent significant protein loss after harvesting. nih.govusda.gov Genetic engineering offers a promising solution by introducing the metabolic machinery for this compound synthesis.

Transgenic Expression of Hydroxycinnamoyl-CoA:Malate (B86768) Hydroxycinnamoyl Transferases (HMT)

A key enzyme in the biosynthesis of this compound is Hydroxycinnamoyl-CoA:malate hydroxycinnamoyl transferase (HMT). researchgate.netfrontiersin.orgfrontiersin.org This enzyme, originally identified in red clover, facilitates the transfer of hydroxycinnamic acids to L-malic acid. nih.govfrontiersin.org

Researchers have successfully expressed the red clover HMT gene in alfalfa. nih.govusda.gov However, this alone did not lead to significant accumulation of this compound. Instead, the transgenic alfalfa primarily accumulated p-coumaroyl-malate and feruloyl-malate. nih.govfrontiersin.org This indicated that while the introduced HMT enzyme was functional, the metabolic flux in alfalfa favored the production of other hydroxycinnamoyl-malate esters. nih.gov

In vitro studies of the red clover HMT enzyme (also referred to as HCT2) revealed that it has a higher affinity for p-coumaroyl-CoA and feruloyl-CoA over caffeoyl-CoA, which is the direct precursor for this compound. researchgate.netoup.com This enzymatic preference helps explain the observed accumulation of p-coumaroyl- and feruloyl-malate in transgenic alfalfa expressing HMT. nih.gov

RNA Interference (RNAi) for Targeted Gene Silencing (e.g., CCOMT)

To channel the metabolic pathway towards this compound production, scientists employed RNA interference (RNAi) to silence a specific endogenous gene in alfalfa. nih.govresearchgate.netusda.gov The target for this gene silencing was Caffeoyl-CoA O-methyltransferase (CCOMT). nih.govusda.govusda.gov This enzyme is responsible for converting caffeoyl-CoA into feruloyl-CoA, a competing pathway that diverts the precursor needed for this compound synthesis. nih.govresearchgate.net

By downregulating the expression of CCOMT using an RNAi construct, researchers were able to significantly increase the accumulation of this compound in alfalfa plants that were also expressing the red clover HMT gene. nih.govresearchgate.netusda.gov This "push-pull" strategy of introducing a key biosynthetic enzyme (HMT) while simultaneously blocking a competing pathway (via CCOMT silencing) proved highly effective. nih.gov

Case Studies: Medicago sativa (Alfalfa) and Nicotiana benthamiana as Chassis

Medicago sativa (Alfalfa)

Alfalfa has been the primary focus for engineering this compound production due to its agricultural importance as a forage crop. nih.govusda.govoup.com The expression of red clover HMT in alfalfa resulted in the accumulation of hydroxycinnamoyl-malate esters, although not primarily this compound. nih.govfrontiersin.org Total accumulation of these esters in the leaves of HMT-expressing alfalfa ranged from 0.41 to 1.55 mmol/kg fresh weight (FW). nih.gov

The crucial breakthrough came with the "supertransformation" of HMT-expressing alfalfa with a CCOMT RNAi construct. nih.gov This dual-transgenic approach led to a significant shift in the metabolic profile. In the leaves of these engineered plants, the accumulation of this compound (caffeoyl-malate) reached up to 2.16 mmol/kg FW. nih.govresearchgate.net Even more striking results were observed in the stems, where this compound levels reached as high as 8.37 mmol/kg FW. nih.govresearchgate.net

| Plant Line | Tissue | This compound (Caffeoyl-malate) | p-Coumaroyl-malate | Feruloyl-malate | Total Hydroxycinnamoyl-malate |

|---|---|---|---|---|---|

| HMT-expressing | Leaves | - | Up to 1.26 | Up to 0.25 | 0.41 - 1.55 |

| HMT-expressing + CCOMT RNAi | Leaves | Up to 2.16 | Up to 2.08 | Up to 3.13 | - |

| Stems | Up to 8.37 | Up to 3.15 | - | - |

Nicotiana benthamiana as a Chassis

Nicotiana benthamiana is a well-established model organism for transient gene expression and is often used as a "chassis" to test metabolic engineering strategies. frontiersin.orgigem.wikinih.gov Researchers have used this plant to test the synthesis of this compound by introducing the red clover HMT gene. igem.wikiigem.org Transient expression of HMT in N. benthamiana successfully led to the production of this compound. igem.wikiigem.org

Further experiments in N. benthamiana involved knocking out the endogenous hydroxycinnamoyltransferase (HQT) gene, which has a high affinity for quinic or shikimic acid, to increase the available pool of caffeoyl-CoA for this compound synthesis. igem.wiki Introducing the red clover HMT into this HQT knockout mutant resulted in a higher accumulation of this compound compared to the wild-type, demonstrating the potential of this chassis for producing valuable secondary metabolites. igem.wiki

Redirecting Specialized Metabolism for Targeted Compound Synthesis

The successful engineering of this compound production in alfalfa is a prime example of redirecting specialized metabolism for the synthesis of a desired compound. nih.govusda.govfrontiersin.org Plants produce a vast array of specialized metabolites that serve various ecological functions. oup.comoup.com By understanding the biosynthetic pathways of these compounds, it is possible to manipulate them to produce novel or enhanced levels of specific molecules.

The strategy employed in alfalfa involved introducing a new enzymatic activity (HMT) and modulating the existing metabolic network by downregulating a competing enzyme (CCOMT). nih.govusda.govusda.gov This demonstrates the high degree to which the specialized metabolism of a plant like alfalfa can be reshaped. usda.gov It is likely that the high levels of phenylpropanoid biosynthetic enzymes normally present in alfalfa stems contribute to the high levels of this compound accumulation observed in the engineered plants. nih.govfrontiersin.org

Future strategies to further enhance this compound production could involve the transgenic expression of additional enzymes in the phenylpropanoid pathway to increase the supply of precursors like caffeic acid. nih.govfrontiersin.org These approaches highlight the potential of metabolic engineering to not only improve the agronomic traits of crops but also to produce valuable compounds for various applications. biosynth.com

Relationship of Phaselic Acid to Other Hydroxycinnamoyl Derivatives

Comparative Analysis with Other Hydroxycinnamoyl-Malate Esters (e.g., p-Coumaroyl-Malate, Feruloyl-Malate, Sinapoyl-Malate)

Phaselic acid is chemically known as 2-O-caffeoyl-L-malate. nih.gov It belongs to a group of compounds where a hydroxycinnamic acid is esterified to malic acid. Other prominent members of this group include p-coumaroyl-malate, feruloyl-malate, and sinapoyl-malate. isnff-jfb.com The core distinction between these esters lies in the specific hydroxycinnamic acid that is attached to the malate (B86768) molecule.

This compound (Caffeoyl-malate): Contains a caffeoyl group. nih.gov

p-Coumaroyl-malate: Contains a p-coumaroyl group. isnff-jfb.com

Feruloyl-malate: Contains a feruloyl group. isnff-jfb.com

Sinapoyl-malate: Contains a sinapoyl group. isnff-jfb.com

The biosynthesis of these esters can involve the transfer of the respective hydroxycinnamoyl group from a CoA thiolester or a glucose ester to malic acid. usda.gov In red clover, the enzyme hydroxycinnamoyl-CoA:malate hydroxycinnamoyl transferase (HMT) can utilize p-coumaroyl-CoA, caffeoyl-CoA, and feruloyl-CoA as substrates to form the corresponding malate esters. oup.com However, kinetic studies of red clover HMT reveal a preference for p-coumaroyl-CoA and feruloyl-CoA over caffeoyl-CoA, with Vmax/Km values being over five times higher for the former two. oup.com This suggests that while the enzyme can produce this compound directly, the formation of p-coumaroyl-malate and feruloyl-malate is more efficient in vitro. oup.com

In some plants, such as those in the Brassicaceae family, the synthesis of hydroxycinnamoyl-malate esters is mediated by an enzyme that transfers the hydroxycinnamoyl moiety from a hydroxycinnamoyl-glucose ester to malic acid. isnff-jfb.com For instance, an enzyme from radish can use sinapoyl-, feruloyl-, caffeoyl-, and p-coumaroyl-glucose esters to create the corresponding malic acid esters. usda.gov

Distinction from Caffeoylquinic Acids (e.g., Chlorogenic Acid)

A clear distinction must be made between this compound and caffeoylquinic acids (CQAs), the most well-known of which is chlorogenic acid. wikipedia.org While both are esters of caffeic acid, the alcohol they are esterified to is different.

This compound: An ester of caffeic acid and malic acid . nih.gov

Chlorogenic Acid (a CQA): An ester of caffeic acid and quinic acid . wikipedia.org

This structural difference has significant implications for their biosynthesis and function. The formation of chlorogenic acid involves the esterification of caffeic acid to quinic acid, a reaction catalyzed by hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HQT). nih.govnih.gov In contrast, this compound synthesis involves malic acid as the acceptor molecule. usda.gov While both this compound and chlorogenic acid can serve as substrates for polyphenol oxidase (PPO) and may be targets for engineering into crops like alfalfa to prevent proteolysis, their biosynthetic pathways are distinct. researchgate.netusda.gov

Co-occurrence and Interplay with Caffeoyl Amides (e.g., Clovamide)

In certain plants, particularly red clover (Trifolium pratense), this compound co-occurs in high concentrations with another caffeic acid derivative, clovamide. nih.govscirp.org Clovamide is a caffeoyl amide, specifically N-caffeoyl-L-3,4-dihydroxyphenylalanine (L-DOPA). nih.govfrontiersin.org

Both this compound and clovamide are o-diphenols and serve as primary substrates for the enzyme polyphenol oxidase (PPO) in red clover. usda.govscirp.org The oxidation of these compounds by PPO is linked to the prevention of protein degradation in forage crops after harvesting. nih.govscirp.org

Interestingly, there appears to be an interplay in their biosynthesis. Research involving the silencing of the HMT gene in red clover, which is crucial for this compound synthesis, resulted in a reduction of not only this compound and p-coumaroyl-malate but also clovamide in some plants. frontiersin.org This suggests a potential link or regulatory cross-talk between the biosynthetic pathways of these two major caffeic acid derivatives in red clover.

Clarification on "Phaseic Acid" as an Abscisic Acid Catabolite (Distinct Compound)

It is critical to distinguish This compound from phaseic acid . These are two distinct compounds with different structures and biological roles.

This compound: A hydroxycinnamoyl derivative, specifically 2-O-caffeoyl-L-malate. nih.gov

Phaseic Acid: A terpenoid and a major catabolite of the plant hormone abscisic acid (ABA). wikipedia.org

Phaseic acid is formed through the oxidation of abscisic acid. wikipedia.org It is involved in plant stress responses, germination, and seasonal growth patterns, functioning as a plant hormone. wikipedia.orgnih.gov Although for a long time considered an inactive degradation product of ABA, recent studies suggest that phaseic acid can act as an ABA receptor agonist. rsc.orgmedchemexpress.com In contrast, this compound's primary known roles are related to its antioxidant properties and its function as a PPO substrate. nih.gov The similarity in their names is purely coincidental and does not reflect a chemical or functional relationship.

Future Research Directions in Phaselic Acid Studies

Elucidation of Regulatory Mechanisms in Phaselic Acid Biosynthesis and Accumulation

While the core biosynthetic pathway of this compound has been largely outlined, a deeper understanding of its regulation is a primary research frontier. This compound (2-O-caffeoyl-L-malate) is synthesized from the general phenylpropanoid pathway. researchgate.net Key enzymatic steps involve phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), leading to the production of p-coumaroyl-CoA. researchgate.netoup.comnih.gov Subsequent steps are catalyzed by hydroxycinnamoyl-CoA transferases (HCTs). oup.comresearchgate.net

Research has identified a specific hydroxycinnamoyl-CoA:malate (B86768) hydroxycinnamoyl transferase (HMT), also known as HCT2, in red clover (Trifolium pratense) that plays a crucial role in the final step of this compound synthesis by transferring a caffeoyl moiety to malic acid. nih.govresearchgate.netoup.com Silencing the HCT2 gene in red clover led to a significant reduction in this compound levels, confirming its vital role. nih.govresearchgate.netoup.com

However, the precise regulatory network governing the expression of these biosynthetic genes remains largely unknown. Future research should focus on:

Transcriptional Regulation: Identifying specific transcription factors that control the expression of HCT2 and other key enzymes in the pathway. Co-expression analyses in other species have suggested that R2R3-type MYB transcription factors may be positive regulators of related pathways, a promising avenue for investigation in this compound biosynthesis. researchgate.net

Signaling Pathways: Investigating how signaling molecules, such as methyl jasmonate (MeJA), influence this compound accumulation. researchgate.net Understanding how environmental cues are translated into the up- or down-regulation of the biosynthetic pathway is essential.

Metabolic Flux: Analyzing the metabolic flux through the phenylpropanoid pathway to understand how the allocation of precursors is controlled between this compound synthesis and other competing pathways, such as lignin (B12514952) or flavonoid biosynthesis. oup.com The kinetic properties of HCT2 show it favors p-coumaroyl and feruloyl moieties over caffeoyl moieties in vitro, yet this compound is the predominant compound in vivo, suggesting complex regulatory mechanisms control substrate availability and enzyme activity within the cell. nih.gov

Table 1: Key Enzymes in the Proposed Biosynthetic Pathway of this compound

| Enzyme | Abbreviation | Function | Source |

| Phenylalanine ammonia-lyase | PAL | Converts Phenylalanine to Cinnamic acid | researchgate.netnih.govusda.gov |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates Cinnamic acid to p-Coumaric acid | researchgate.netnih.gov |

| 4-coumarate:CoA ligase | 4CL | Converts p-Coumaric acid to p-Coumaroyl-CoA | researchgate.netnih.gov |

| p-coumarate 3'-hydroxylase | C3'H | Hydroxylates p-coumaroyl esters to caffeoyl esters | researchgate.netnih.gov |

| Hydroxycinnamoyl-CoA:malate hydroxycinnamoyl transferase | HMT (HCT2) | Transfers a caffeoyl group to L-malic acid | nih.govresearchgate.netoup.com |

Advanced Biotechnological Strategies for Sustainable Production in Engineered Systems

The agricultural benefits of this compound, particularly in forage preservation, have driven efforts to produce it in crops that naturally lack this compound. nih.govnih.gov Red clover leaves can accumulate high levels of this compound (5–15 mmol/kg fresh weight), which, upon tissue damage, is oxidized by polyphenol oxidase (PPO) to protect proteins from degradation. nih.govnih.govresearchgate.netfrontiersin.org This natural system is absent in major forage crops like alfalfa (Medicago sativa), leading to significant protein loss after harvesting. nih.govnih.gov

Transferring the genetic machinery for this compound synthesis into alfalfa is a key goal. nih.govresearchgate.net Initial successes include:

Gene Transfer: Expressing the red clover HMT (HCT2) gene in alfalfa resulted in the accumulation of hydroxycinnamoyl-malate esters. nih.govresearchgate.net

Metabolic Engineering: The initial transgenic alfalfa plants accumulated mainly p-coumaroyl-malate and feruloyl-malate. nih.govresearchgate.net To enhance this compound (caffeoyl-malate) production, a second engineering step was required. By using RNA interference (RNAi) to silence an endogenous caffeoyl-CoA O-methyltransferase (CCOMT) gene, which converts caffeoyl moieties to feruloyl moieties, researchers successfully increased the accumulation of caffeoyl-malate. nih.govresearchgate.net

Future research in this area should explore more advanced strategies:

Directed Evolution: The HCT-M enzyme from red clover has a weaker affinity for caffeoyl-CoA compared to other substrates, leading to byproducts. igem.wiki Directed evolution of the HCT-M enzyme could be used to select for mutants with higher substrate affinity and specificity for caffeoyl-CoA, thereby increasing the efficiency of this compound production. igem.wiki

Host System Optimization: Transient expression systems, such as in Nicotiana benthamiana, can be used to rapidly test engineered enzymes and pathways. igem.wikiigem.org Research has shown that introducing the HCT-M gene into N. benthamiana leads to the production of this compound, providing a valuable platform for prototyping genetic constructs before introduction into target crops. igem.wikiigem.org

Synthetic Biology Approaches: The construction of multi-gene cassettes or the use of CRISPR-based gene editing could allow for more precise and robust engineering of the entire metabolic pathway in crops like alfalfa.

Table 2: Accumulation of Hydroxycinnamoyl-Malate Esters in Engineered Alfalfa

| Transgenic Line | Tissue | Caffeoyl-malate (mmol/kg FW) | p-Coumaroyl-malate (mmol/kg FW) | Feruloyl-malate (mmol/kg FW) | Source |

| HMT-expressing | Leaves | Low/Undetectable | up to 1.26 | up to 0.25 | nih.govresearchgate.net |

| HMT / CCOMT RNAi | Leaves | up to 2.16 | up to 2.08 | up to 3.13 | nih.govresearchgate.net |

| HMT / CCOMT RNAi | Stems | up to 8.37 | up to 3.15 | Not specified | nih.govresearchgate.net |

Comprehensive Understanding of Ecological Interactions and Plant Stress Responses

This compound is a phenolic secondary metabolite, a class of compounds widely recognized for their role in plant defense against various stresses. biosynth.comusda.gov It is presumed that the accumulation of high levels of this compound in plants like red clover serves to protect them from both biotic (e.g., pathogens, herbivores) and abiotic (e.g., UV radiation) stresses. researchgate.netnih.govusda.gov

Future research is needed to move from presumption to direct evidence by:

Defining Specific Roles: Characterizing the direct effects of this compound on specific pathogens and herbivores. For instance, its oxidation by PPO is thought to be a defense mechanism. oup.comfrontiersin.org Studies using plants with silenced HCT2 genes, which have reduced this compound levels, could directly test their susceptibility to various pests and diseases compared to wild-type plants. oup.com

Investigating Abiotic Stress Tolerance: Quantifying the contribution of this compound to tolerance against abiotic stressors like UV light and ozone. usda.gov The compound's o-diphenol structure suggests it could be an effective antioxidant. scirp.org

Ecological Signaling: Exploring whether this compound or its derivatives act as signaling molecules within the plant or in its interactions with other organisms in the rhizosphere. nih.govuva.nl The salicylic (B10762653) acid pathway, which is related to the building blocks of this compound, is a primary plant defense signaling system that mediates a wide range of ecological interactions. nih.govfrontiersin.orgmdpi.com Understanding how this compound metabolism intersects with these broader defense networks is a key research gap.

Novel Applications in Agricultural Innovation for Crop Improvement

The most well-documented application for this compound is the prevention of post-harvest protein loss in forage crops. researchgate.netnih.govusda.gov The oxidation of this compound by PPO creates quinones that bind to proteins, preventing their rapid degradation (proteolysis) during the wilting and ensiling process. researchgate.netacs.orgresearchgate.net This improves the nitrogen use efficiency for ruminant livestock. nih.govnih.gov

Building on this, future agricultural applications could include:

Transfer to Other Forages: The successful engineering of this compound production in alfalfa demonstrates the potential to transfer this valuable trait to other important forage crops that lack the PPO system. nih.govnih.govresearchgate.net This could have a major economic and environmental impact by reducing the need for protein supplements and minimizing nitrogenous waste from livestock. usda.gov

Enhanced Disease and Pest Resistance: If a direct role for this compound in resisting specific pests and pathogens is confirmed, this knowledge could be used to breed or engineer crops with enhanced resilience, reducing the need for chemical pesticides. biosynth.comusda.gov

Improving Crop Quality: The PPO-phaselic acid interaction leads to browning in harvested red clover. oup.com While beneficial for protein protection, this can be seen as a quality issue. Manipulating the levels of this compound and PPO could allow for the optimization of forage for different purposes, balancing protein preservation with other quality traits.

常见问题

Q. How can researchers address discrepancies in the catalytic activity of this compound derivatives across heterogeneous vs. homogeneous systems?

- Answer : Standardize catalyst loading (mol%) and surface area (BET analysis for heterogeneous catalysts). Compare turnover frequencies (TOF) under identical temperature/pressure. Use X-ray Photoelectron Spectroscopy (XPS) to assess surface oxidation states in heterogeneous systems .

Methodological Frameworks

- Hypothesis Development : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate research questions. For example, "Does this compound inhibit COX-2 via competitive binding?" aligns with mechanistic novelty and therapeutic relevance .

- Data Contradiction Analysis : Use triangulation—cross-validate results via experimental, computational, and literature-based approaches. For instance, reconcile conflicting solubility data by testing under controlled humidity and crystallinity (PXRD analysis) .

- Reproducibility Protocols : Document all synthetic steps (e.g., stoichiometry, stirring rates) in line with BJOC guidelines. Share raw data (NMR FID files, HPLC chromatograms) as supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。